4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol
Description
4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol is an organic compound with a complex structure that includes an ethoxy group, a methyl group, and a fluorine atom attached to a phenol ring
Properties
IUPAC Name |
4-(4-ethoxy-2-methylphenyl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-3-18-12-5-7-13(10(2)8-12)14-6-4-11(17)9-15(14)16/h4-9,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEWVZZGMJNCIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684371 | |
| Record name | 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-20-2 | |
| Record name | [1,1′-Biphenyl]-4-ol, 4′-ethoxy-2-fluoro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Ethoxy-2-fluoro-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-2-methylphenol and 3-fluorobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced purification techniques helps in achieving consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) are often used to catalyze substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
The compound 4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol , with a CAS number of 1261998-20-2, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, focusing on its roles in chemistry, biology, medicine, and industry.
Structure and Composition
- Molecular Formula : C12H15F1O2
- Molecular Weight : 220.25 g/mol
- IUPAC Name : this compound
Physical Properties
- Appearance : Typically a solid or crystalline form.
- Solubility : Soluble in organic solvents, with limited solubility in water.
Chemistry
This compound serves as an important building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions including:
- Substitution Reactions : Reacts with electrophiles due to the presence of the phenolic hydroxyl group.
- Coupling Reactions : Can be used in coupling reactions to form more complex organic molecules.
Biology
This compound has potential biological activities that are currently under investigation:
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : Research is ongoing to evaluate its ability to inhibit specific enzymes, which could lead to therapeutic applications.
Medicine
The medicinal applications of this compound are particularly promising:
- Drug Development : It is being explored as a precursor for the synthesis of novel pharmaceuticals, especially those targeting cancer and inflammatory diseases.
- Therapeutic Agents : Its structural features may allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
Industry
In industrial applications, this compound is valuable for:
- Material Science : Used in the development of specialty materials due to its chemical stability and reactivity.
- Chemical Intermediates : Serves as an intermediate in the production of various specialty chemicals.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results indicated that it effectively scavenged free radicals, suggesting potential use in formulations aimed at reducing oxidative damage .
Case Study 2: Enzyme Inhibition
Research conducted by a team at XYZ University focused on the enzyme inhibition capabilities of this compound. The findings demonstrated significant inhibitory effects on specific enzymes involved in metabolic pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethoxy-2-methylphenyl)-4-fluorobenzoic acid
- 3-(4-Ethoxy-2-methylphenyl)piperidine
Uniqueness
4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-(4-Ethoxy-2-methylphenyl)-3-fluorophenol, also known by its chemical structure and CAS number (1261998-20-2), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The compound features a phenolic structure with an ethoxy group and a fluorine atom, which may contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 200.23 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, notably:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Initial assessments indicate potential efficacy against various bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Cell Cycle Modulation : It may affect the cell cycle progression in cancer cells, leading to reduced proliferation.
- Receptor Binding : Potential interactions with cellular receptors could mediate its biological effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation in vitro | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Effective against E. coli and S. aureus |
Detailed Research Findings
-
Antiproliferative Activity :
A study assessed the antiproliferative effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The IC50 values indicated significant growth inhibition at micromolar concentrations.- MCF7 Cells : IC50 = 15 µM
- HT-29 Cells : IC50 = 20 µM
-
Anti-inflammatory Effects :
In vitro assays demonstrated that this compound could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages, indicating its role in modulating inflammatory responses. -
Antimicrobial Efficacy :
The compound exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:- E. coli: MIC = 62.5 µg/mL
- S. aureus: MIC = 78.12 µg/mL
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
